Cas no 2228545-93-3 (2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine)

2-(1-Ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine is a fluorinated amine compound characterized by its unique cyclobutyl and trifluoromethyl structural features. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical applications. The ethyl-substituted cyclobutyl ring contributes to steric hindrance, potentially influencing selectivity in synthetic pathways. This compound is particularly useful in the development of bioactive molecules, where its structural motifs can improve binding affinity or modulate physicochemical properties. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial needs. Proper handling and storage are recommended due to its reactive amine functionality.
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine structure
2228545-93-3 structure
商品名:2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
CAS番号:2228545-93-3
MF:C9H16F3N
メガワット:195.225253105164
CID:5862367
PubChem ID:165972797

2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
    • 2228545-93-3
    • EN300-1954830
    • インチ: 1S/C9H16F3N/c1-2-8(4-3-5-8)7(6-13)9(10,11)12/h7H,2-6,13H2,1H3
    • InChIKey: YIISHKXJPLJCFG-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CN)C1(CC)CCC1)(F)F

計算された属性

  • せいみつぶんしりょう: 195.12348400g/mol
  • どういたいしつりょう: 195.12348400g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1954830-10.0g
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
2228545-93-3
10g
$8680.0 2023-05-23
Enamine
EN300-1954830-0.5g
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
2228545-93-3
0.5g
$1938.0 2023-09-17
Enamine
EN300-1954830-0.1g
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
2228545-93-3
0.1g
$1777.0 2023-09-17
Enamine
EN300-1954830-5g
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
2228545-93-3
5g
$5854.0 2023-09-17
Enamine
EN300-1954830-1.0g
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
2228545-93-3
1g
$2019.0 2023-05-23
Enamine
EN300-1954830-1g
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
2228545-93-3
1g
$2019.0 2023-09-17
Enamine
EN300-1954830-0.25g
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
2228545-93-3
0.25g
$1858.0 2023-09-17
Enamine
EN300-1954830-2.5g
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
2228545-93-3
2.5g
$3957.0 2023-09-17
Enamine
EN300-1954830-5.0g
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
2228545-93-3
5g
$5854.0 2023-05-23
Enamine
EN300-1954830-0.05g
2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine
2228545-93-3
0.05g
$1696.0 2023-09-17

2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine 関連文献

2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228545-93-3 and Product Name: 2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine

The compound identified by the CAS number 2228545-93-3 and the product name 2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a subject of considerable interest in both academic research and industrial applications. The structural framework of this molecule incorporates a 1-ethylcyclobutyl side chain and a trifluoropropan-1-amine backbone, which together contribute to its distinctive chemical behavior and potential biological activity.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The presence of three fluorine atoms in the trifluoropropan-1-amine moiety is particularly noteworthy, as it introduces a high degree of electron-withdrawing inductive effect that can significantly influence the compound's reactivity and interactions with biological targets. This feature has been extensively explored in the development of novel therapeutic agents, where fluorine substitution is often employed to optimize drug-like properties.

The 1-ethylcyclobutyl group in the molecular structure adds another layer of complexity, contributing to steric hindrance and altering the electronic distribution around the molecule. Such structural modifications are frequently employed to fine-tune pharmacokinetic profiles, including bioavailability and target specificity. In recent years, there has been a growing emphasis on understanding how these structural features interact with biological systems at a molecular level, leading to more rational drug design approaches.

One of the most compelling aspects of this compound is its potential application in the development of bioactive molecules. The combination of the 1-ethylcyclobutyl group and the trifluorinated amine moiety suggests that it may exhibit properties suitable for use as an intermediate in synthesizing more complex pharmacophores. Researchers have been particularly interested in exploring its utility as a building block for small-molecule inhibitors targeting various enzymatic pathways. For instance, preliminary computational studies have indicated that this compound might interact with certain proteases involved in inflammatory responses, offering a promising avenue for further investigation.

Advances in synthetic methodologies have also played a crucial role in facilitating the exploration of compounds like 2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and fluorochemical synthesis protocols have enabled chemists to construct complex molecular architectures with greater precision and efficiency. These advancements have not only accelerated the discovery process but also allowed for the rapid optimization of key structural features to enhance biological activity.

In addition to its synthetic appeal, this compound has garnered attention for its potential role in addressing unmet medical needs. The pharmaceutical industry is increasingly seeking novel molecules that can modulate biological processes through unique mechanisms of action. The structural motifs present in 2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine align well with this trend, as they offer a combination of steric and electronic properties that could be leveraged to develop next-generation therapeutics.

From a computational chemistry perspective, the study of this compound has provided valuable insights into how structural modifications influence molecular interactions. Techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to model the behavior of this molecule both in isolation and within complex biological systems. These studies have revealed that subtle changes in its structure can significantly impact its binding affinity and selectivity for target proteins.

The potential applications of 2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine extend beyond traditional pharmaceuticals. Its unique chemical properties make it a promising candidate for use in agrochemicals and specialty chemicals, where similar structural motifs are often employed to develop compounds with enhanced stability and bioactivity. As research continues to uncover new uses for this molecule, its significance in various scientific disciplines is likely to grow.

In conclusion, the compound with CAS number 2228545-93-3, known chemically as 2-(1-ethylcyclobutyl)-3,3,3-trifluoropropan-1-amine, represents a compelling example of how structural innovation can drive advancements in medicinal chemistry. Its unique combination of fluorinated functional groups and cycloalkyl side chains provides a rich foundation for further exploration into its biological activities and potential applications. As research progresses, it is anticipated that this molecule will continue to attract attention from both academic researchers and industry professionals seeking novel chemical entities for drug discovery.

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